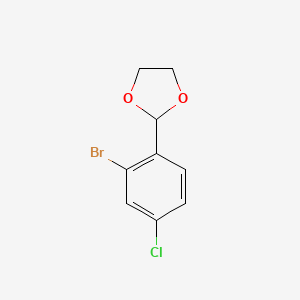

2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane

Description

Significance of the 1,3-Dioxolane (B20135) Moiety in Synthetic Strategies

The 1,3-dioxolane group is most frequently employed as a protecting group for aldehydes and ketones. This function is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reaction conditions such as reduction, oxidation, or nucleophilic attack, while other functional groups on the molecule are being manipulated. organic-chemistry.org The formation of the 1,3-dioxolane is typically achieved by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This acetal (B89532) formation is a reversible process, allowing for the deprotection and regeneration of the carbonyl group under mild acidic aqueous conditions. organic-chemistry.org

Beyond its role as a protecting group, the 1,3-dioxolane ring can influence the stereochemical outcome of reactions on adjacent chiral centers and can be a key structural feature in biologically active molecules. researchgate.net The inherent stability of the cyclic acetal to basic and nucleophilic reagents makes it an indispensable tool for synthetic chemists. organic-chemistry.org

Importance of Halogenated Aromatic Scaffolds in Chemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. scbt.comncert.nic.in Halogens such as chlorine and bromine act as excellent leaving groups in nucleophilic aromatic substitution reactions and are essential handles for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. mdpi.com

The presence of halogens on an aromatic ring significantly influences the molecule's electronic properties and reactivity. They are electron-withdrawing groups, which can affect the acidity of nearby protons and the regioselectivity of further electrophilic or nucleophilic substitutions. scbt.com Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing. The strategic placement of different halogens, such as bromine and chlorine, on the same aromatic scaffold provides orthogonal reactivity, allowing for selective transformations at different positions.

Overview of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane as a Key Intermediate/Structural Motif

This compound is a prime example of a molecule that combines the advantageous features of both the 1,3-dioxolane moiety and a di-halogenated aromatic system. Its structure, featuring a bromo and a chloro substituent on the phenyl ring, makes it a highly versatile intermediate for the synthesis of more complex molecules. The primary role of this compound is to serve as a protected form of 2-bromo-4-chlorobenzaldehyde (B1282380).

The presence of two different halogen atoms opens up possibilities for sequential and site-selective cross-coupling reactions. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position of the phenyl ring while leaving the 4-position available for a subsequent transformation. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the controlled and efficient assembly of complex target molecules.

The synthesis of this key intermediate would typically involve the protection of the aldehyde group of 2-bromo-4-chlorobenzaldehyde by reacting it with ethylene glycol in the presence of an acid catalyst. organic-chemistry.org

While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its structural attributes firmly place it as a valuable research chemical and a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials. Commercial suppliers list this compound, indicating its use in ongoing research and development. bldpharm.comfluorochem.co.uk

Below are the key identifiers for this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2221812-22-0 bldpharm.com, 2221812-34-4 fluorochem.co.uk |

A search of patent literature reveals the use of structurally similar compounds, such as (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), as a key intermediate in the preparation of the apoB secretion/MTP inhibitor mitratapide (B1677210), highlighting the potential of this class of compounds in medicinal chemistry. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXGYRHETFOVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromo 4 Chlorophenyl 1,3 Dioxolane and Analogues

Strategies for 1,3-Dioxolane (B20135) Ring Formation on Halogenated Aryl Substrates

The formation of the 1,3-dioxolane ring from the corresponding aldehyde, 2-bromo-4-chlorobenzaldehyde (B1282380), is a fundamental step. sigmaaldrich.comscbt.com This transformation is typically achieved with high efficiency through several established methods.

The most common and direct method for the synthesis of 2-(2-bromo-4-chlorophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 2-bromo-4-chlorobenzaldehyde with ethylene (B1197577) glycol. guidechem.comorganic-chemistry.org This equilibrium-driven reaction involves the formation of a hemiacetal intermediate, followed by the elimination of a water molecule to form the cyclic acetal (B89532).

To drive the reaction to completion, the water generated is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus. guidechem.comprepchem.com Toluene (B28343) is a frequently used solvent for this purpose. prepchem.com A variety of acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice. guidechem.comprepchem.com The reaction proceeds under mild conditions, ensuring the stability of the aryl-halogen bonds.

A representative synthesis involves refluxing the aldehyde and a slight excess of ethylene glycol in toluene with a catalytic amount of p-TsOH. guidechem.comprepchem.com The reaction is monitored until the theoretical amount of water is collected. prepchem.com Workup typically involves neutralizing the acid, washing with brine, and removing the solvent to yield the desired product, which can be further purified by distillation. prepchem.com

Table 1: Examples of Acid-Catalyzed Dioxolane Synthesis on Halogenated Benzaldehydes

| Aryl Aldehyde | Diol | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Ethylene glycol | p-Toluenesulphonic acid | Toluene | Reflux, Dean-Stark, 4.5h | High (unspecified) | prepchem.com |

| 4-Bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux, 130°C, 8h | 92.1% | guidechem.com |

| 2-Bromo-4'-chloroacetophenone | α-(Hydroxymethyl)benzyl alcohol | p-Toluenesulfonic acid | Benzene (B151609)/Ethanol | Reflux, 24h | High (unspecified) | prepchem.com |

Transacetalization offers an alternative route to 1,3-dioxolanes, particularly when direct acetalization is challenging, for instance, due to the low solubility of the diol. researchgate.net This method involves the acid-catalyzed reaction of a carbonyl compound with a pre-existing acetal, such as 2,2-dimethyl-1,3-dioxolane, which serves as both the diol source and a dehydrating agent. researchgate.netacs.org

The general mechanism involves the exchange of the carbonyl or diol component of an acetal. For the synthesis of this compound, the aldehyde would be treated with an acetal of ethylene glycol under acidic conditions. mdpi.comthieme-connect.de This approach can sometimes offer advantages in terms of reaction rates and equilibrium conversion, especially at higher temperatures. researchgate.net While less common than direct condensation for this specific substrate, it remains a viable synthetic strategy based on well-established principles of acetal chemistry. mdpi.com

The synthesis of this compound from its corresponding aldehyde is an inherently chemoselective process. The acid-catalyzed condensation conditions are mild enough to selectively target the aldehyde functional group for acetal formation while leaving the robust C-Br and C-Cl bonds on the aromatic ring intact. organic-chemistry.orgrsc.org This high degree of chemoselectivity is fundamental to the utility of the dioxolane as a protecting group, enabling subsequent modifications at the halide positions.

Regioselectivity in the context of dioxolane formation on 2-bromo-4-chlorobenzaldehyde is straightforward as there is only one carbonyl group. However, the principle of regiocontrol becomes critical in more complex substrates. The ability to selectively protect one carbonyl group over another (e.g., an aldehyde in the presence of a ketone) or to control which diol reacts in a polyol system is a key consideration in multi-step synthesis. organic-chemistry.orgurfu.ru The reliable and high-yield formation of the target dioxolane without side reactions at the halogen sites underscores the preparative utility of this transformation. rsc.org

Functionalization of the Halogenated Phenyl Ring in Dioxolane Derivatives

With the aldehyde group safely protected as a stable 1,3-dioxolane, the focus shifts to the selective functionalization of the di-halogenated phenyl ring. The dioxolane group's stability to strong bases and organometallic reagents is pivotal for the success of these transformations.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directed metalation group (DMG) that coordinates an organolithium reagent, typically n-butyllithium (n-BuLi), to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The 1,3-dioxolane group can function as an effective DMG, with its two oxygen atoms chelating the lithium ion and directing deprotonation to the C-3 position of the phenyl ring in this compound.

This process generates a highly reactive aryllithium intermediate that is poised for reaction with a wide array of electrophiles. organic-chemistry.org This "quenching" step introduces a new substituent at the C-3 position, between the bromo and chloro groups, a position that is difficult to access through classical electrophilic aromatic substitution. The versatility of this method allows for the introduction of various functional groups.

Table 2: Potential Electrophilic Quenching Reactions via Directed ortho-Metalation

| Electrophile (E+) | Reagent Example | Resulting Functional Group at C-3 |

|---|---|---|

| Proton | H₂O | -H (Deuterium if D₂O is used) |

| Alkyl | CH₃I | -CH₃ |

| Carbonyl | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| Carboxyl | CO₂ | -COOH |

| Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ |

The differential reactivity of the C-Br and C-Cl bonds provides a powerful handle for selective functionalization using palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which allows for the selective transformation of the C-Br bond at the C-2 position while leaving the C-Cl bond at C-4 untouched. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org By carefully selecting the reaction conditions (catalyst, base, solvent), the C-Br bond of this compound can be selectively coupled. nih.gov For example, using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium phosphate (B84403) in a dioxane/water solvent system at elevated temperatures allows for the efficient and regioselective formation of a new C-C bond at the C-2 position. nih.govmdpi.com

Table 3: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

| Boronic Acid (Ar-B(OH)₂) | Catalyst System | Product (at C-2) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | -Phenyl | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | -p-Tolyl | nih.govnih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | -4-Methoxyphenyl | nih.gov |

| Vinylboronic acid | Pd Catalyst / Base | -Vinyl | nih.gov |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl halide, also catalyzed by palladium or nickel complexes. wikipedia.orgnih.gov Organozinc reagents are prepared from the corresponding organolithium or Grignard reagents and are known for their high functional group tolerance due to their moderate reactivity. youtube.com Similar to the Suzuki reaction, the Negishi coupling can be performed with high regioselectivity at the more labile C-Br bond of the dioxolane substrate. nih.gov This method provides a complementary approach for forming C(sp²)-C(sp²) as well as C(sp²)-C(sp³) bonds, further expanding the synthetic utility of the this compound building block. wikipedia.orgnih.gov

Halogenation of C-H Bonds Adjacent to Aryl Moieties

The halogenation of C-H bonds at a position adjacent to an aryl group, known as benzylic halogenation, is a fundamental transformation in organic synthesis. This method could theoretically be applied to introduce the bromine atom in analogues of this compound, particularly at a benzylic carbon if the dioxolane were formed from a precursor like 2-(4-chlorophenyl)-1,3-dioxolane (B1582554).

This type of reaction is typically achieved using radical initiators. For instance, visible-light-promoted reactions can generate radical species from 1,3-dioxolane that add to various substrates. nsf.gov While this demonstrates the reactivity of the dioxolane ring, specifically functionalizing a benzylic C-H bond on the phenyl substituent would require different conditions, such as using N-Bromosuccinimide (NBS) with a radical initiator.

However, direct benzylic halogenation on a pre-formed dioxolane is not a primary route described for the target compound. Synthesis more commonly starts with precursors that already contain the necessary halogens on the aromatic ring, such as 2-bromo-4-chloroacetophenone. prepchem.com This approach avoids potential issues with selectivity and the harsh conditions of radical halogenation that might compromise the dioxolane ring.

Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers

The biological activity of complex molecules is often dictated by their three-dimensional structure. Consequently, the development of methods for the stereocontrolled synthesis of specific enantiomers and diastereomers of this compound and its analogues is of significant interest.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. This strategy is highly effective for synthesizing enantiomerically pure compounds. wikipedia.org

In the context of dioxolane synthesis, chiral auxiliaries are often employed in the form of chiral diols derived from readily available natural products. Tartaric acid, for example, is a common starting material for producing C₂-symmetric diols that can serve as chiral precursors. The reaction of such a chiral diol with a prochiral ketone, like a derivative of 2-bromo-4-chloroacetophenone, would proceed through a chiral acetal, leading to the formation of a diastereomerically enriched dioxolane.

Another prominent example involves using solketal (B138546), which is derived from glycerol (B35011). The synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate (B1217627), a key intermediate for the drug mitratapide (B1677210), utilizes (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate (derived from (R)-solketal) as a chiral starting material. google.com This demonstrates how chirality embedded in a starting material directs the stereochemical outcome of the final product.

Table 1: Examples of Chiral Auxiliaries and Precursors in Asymmetric Synthesis

| Chiral Auxiliary/Precursor | Origin/Type | Typical Application | Reference |

|---|---|---|---|

| trans-2-Phenylcyclohexanol | Synthetic Alcohol | Asymmetric ene reactions | wikipedia.org |

| Oxazolidinones | Synthetic Heterocycle | Stereoselective aldol (B89426) reactions and alkylations | wikipedia.org |

| Tartaric Acid Derivatives | Natural Product Derived | Synthesis of chiral diols and ligands |

Asymmetric Catalysis in Dioxolane Formation or Functionalization

Asymmetric catalysis offers a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Recent advancements have shown that chemoenzymatic cascades can be highly effective for producing chiral dioxolanes. One study demonstrated a process where a two-step enzyme cascade first produces a chiral diol, which is then converted to the corresponding dioxolane using a ruthenium molecular catalyst. nih.gov This combined bio- and chemocatalysis approach resulted in a highly stereoselective synthesis. nih.gov

The key step, the formation of the dioxolane ring (acetalization), can be catalyzed by chiral Brønsted or Lewis acids to achieve enantioselectivity when starting with achiral diols and ketones. While specific applications of this method for this compound are not detailed, the principle is broadly applicable to dioxolane synthesis. The development of such catalytic systems is a frontier in organic synthesis, promising more efficient routes to chiral molecules. nih.gov

Control of Stereochemistry in Ring-Forming Reactions

The stereochemistry of the 1,3-dioxolane ring is established during the cyclization reaction between a diol and a ketone or its equivalent. The inherent stereochemistry of the reactants directly influences the configuration of the product.

When a chiral diol with a C₂-symmetric axis (e.g., (4R,5R)- or (4S,5S)-diol) is used, the two substituents at the 4- and 5-positions of the resulting dioxolane ring are typically in a trans relationship. This is a thermodynamically favored arrangement that minimizes steric strain.

The stereocenter at the C2 position is also critical. Its configuration depends on the facial selectivity of the nucleophilic attack by the diol onto the carbonyl carbon of the ketone. In the synthesis of the mitratapide intermediate, the reaction between 2-bromo-1-(4-chlorophenyl)-ethanone and a chiral solketal derivative yields the (2S,4S) stereoisomer, demonstrating control over the formation of multiple chiral centers in the ring-forming step. google.com By carefully selecting the chiral diol and the reaction conditions, chemists can selectively synthesize the desired diastereomer.

Table 2: Stereochemical Control in Dioxolane Synthesis

| Precursors | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| 2-bromo-4'-chloroacetophenone, α-hydroxymethyl)benzylalcohol | p-toluenesulfonic acid | Forms 2-(bromomethyl)-2-(p-chlorophenyl)-4-phenyl-1,3-dioxolane | prepchem.com |

| (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester), 2-bromo-1-(4-chloro-phenyl)-ethanone | CH₃SO₃H (no solvent) | (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester) | google.com |

| Aliphatic aldehydes | Enzyme cascade, then Ruthenium catalyst | (4S,5S)-dipropyl-1,3-dioxolane | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 4 Chlorophenyl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring serves as a protective group for the carbonyl functionality of the parent 2-bromo-4-chlorobenzaldehyde (B1282380). Its reactivity is primarily centered around cleavage to regenerate the aldehyde or functionalization of its C-H bonds.

The 1,3-dioxolane group, a cyclic acetal (B89532), is susceptible to cleavage under acidic conditions. This deprotection is a fundamental reaction, typically proceeding through hydrolysis to yield the parent aldehyde (2-bromo-4-chlorobenzaldehyde) and ethylene (B1197577) glycol. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. proquest.com This intermediate is then attacked by water, and subsequent deprotonation regenerates the carbonyl group. byjus.com

This process can be catalyzed by various Brønsted or Lewis acids. byjus.com For instance, aqueous periodic acid (HIO4) in solvents like DMF or THF is effective in cleaving 1,3-dioxolanes to their corresponding aromatic aldehydes. libretexts.org Milder, chemoselective methods have also been developed, such as using cerium(III) triflate in wet nitromethane, which operates at nearly neutral pH. A novel approach utilizes an imidazolium-based protic ionic liquid in an aqueous medium, which is proposed to activate the dioxolane ring, making it more susceptible to nucleophilic attack by water. psu.edu

Reductive cleavage of the dioxolane ring can also be achieved. In the presence of a Lewis acid like aluminum chloride (AlCl₃), lithium aluminum hydride (LiAlH₄) can hydrogenolyze the acetal to a hydroxy ether. proquest.com The rate-determining step in this reaction is also believed to involve the formation of an oxocarbenium ion, highlighting a mechanistic similarity to acid-catalyzed hydrolysis. proquest.com

The C-H bond at the C2 position of the 1,3-dioxolane ring is particularly susceptible to radical abstraction. This reactivity allows for the direct functionalization of the dioxolane moiety without cleaving the ring. The resulting 1,3-dioxolan-2-yl radical is a key intermediate in various C-C bond-forming reactions.

Research has shown that this radical can be generated and utilized in a site-specific manner. organic-chemistry.orgnih.govresearchgate.netrsc.org For example, a thiol-promoted radical chain addition of 1,3-dioxolane to imines proceeds with excellent regioselectivity, exclusively activating the C2–H bond. rsc.org This process is metal-free and can be initiated with a catalytic amount of a radical precursor like azobis(isobutyronitrile) (AIBN). organic-chemistry.orgrsc.org

Visible-light photochemistry provides another mild method for generating the dioxolanyl radical. acs.org Using an iridium photocatalyst and a persulfate, 1,3-dioxolane can be converted to its radical species, which then adds to electron-deficient alkenes in a radical chain mechanism. acs.org In these reactions, hydrogen atom transfer (HAT) from the C2 position of a new 1,3-dioxolane molecule propagates the chain, making the process highly efficient. acs.org The substituents on the attached phenyl ring, such as the bromo and chloro groups in the title compound, are generally tolerated under these mild radical conditions.

The stability of the 1,3-dioxolane ring is highly dependent on the reaction conditions. As a cyclic acetal, it exhibits significant stability in the presence of bases and various nucleophiles, which is a primary reason for its widespread use as a carbonyl protecting group. byjus.com

However, its stability is compromised under several other conditions as summarized in the table below.

| Condition | Reagent Example(s) | Outcome | Mechanism |

| Acidic | Aqueous Acid (e.g., HCl), TsOH, HIO₄ | Ring Cleavage (Hydrolysis) | Protonation, oxocarbenium ion formation, nucleophilic attack by water. proquest.combyjus.comlibretexts.org |

| Reductive (with Lewis Acid) | LiAlH₄ / AlCl₃ | Ring Cleavage (Hydrogenolysis) | Complexation with Lewis acid, formation of oxocarbenium ion, hydride attack. proquest.com |

| Oxidative | N-hydroxyphthalimide (NHPI) / Co(OAc)₂ / O₂ | Oxidation to Ester | Radical oxidation pathway. byjus.com |

| Photocatalytic | Ir or Ru complexes, Organic Dyes | Radical Formation at C2 | Photoinduced electron transfer or hydrogen atom transfer. nih.govresearchgate.net |

This table provides an interactive summary of the stability and cleavage mechanisms for the 1,3-dioxolane ring under various conditions.

The cleavage under acidic conditions is the most common pathway, leading to deprotection. byjus.com Reductive cleavage with potent hydride reagents in the presence of Lewis acids results in hydroxy ethers. proquest.com Furthermore, certain strong oxidizing agents can cleave acetals; for example, catalytic N-hydroxyphthalimide (NHPI) in the presence of a cobalt co-catalyst and molecular oxygen can oxidize 1,3-dioxolanes to esters. byjus.com

Transformations of the Halogenated Aryl Substituent

The 2-bromo-4-chlorophenyl group offers a platform for a variety of synthetic modifications, primarily through reactions involving the carbon-halogen bonds. The difference in reactivity between the C-Br and C-Cl bonds is a key feature that allows for selective functionalization.

The differential reactivity of aryl bromides and chlorides is well-established in metal-catalyzed cross-coupling reactions. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Pd(0) or Ni(0). acs.orgwikipedia.org This principle allows for the regioselective functionalization of the 2-(2-bromo-4-chlorophenyl) moiety.

Cross-Coupling Reactions: In Suzuki-Miyaura cross-coupling reactions, the general reactivity trend for aryl halides is Ar-I > Ar-Br >> Ar-Cl. libretexts.org This selectivity has been demonstrated in reactions on similar 2-bromo-4-chlorophenyl substrates, where palladium-catalyzed coupling with various phenyl boronic acids occurs exclusively at the C-Br position, leaving the C-Cl bond intact. acs.org This allows for the synthesis of 2-aryl-4-chlorophenyl derivatives.

Similarly, the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also exhibits selectivity for the more reactive halide. nih.govprepchem.com The reaction, typically catalyzed by palladium and a copper(I) co-catalyst, would be expected to occur at the C-Br bond of 2-(2-bromo-4-chlorophenyl)-1,3-dioxolane, enabling the introduction of an alkynyl substituent at the 2-position of the phenyl ring. nih.govmasterorganicchemistry.com

| Coupling Reaction | Typical Catalyst System | Reactive Site | Expected Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-Br | 2-Aryl-4-chlorophenyl derivative. acs.orgbldpharm.com |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Amine) | C-Br | 2-Alkynyl-4-chlorophenyl derivative. nih.govnih.gov |

| Negishi | Pd(0) / ZnR₂ | C-Br | 2-Alkyl/Aryl-4-chlorophenyl derivative. masterorganicchemistry.com |

This interactive table summarizes selective cross-coupling reactions on the bromo-chloro-phenyl system.

Metalation Reactions: Directed ortho-metalation using organolithium reagents is another powerful tool for functionalizing the aryl ring. The choice of reagent and conditions can influence the site of metalation. For a related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), lithiation with lithium diisopropylamide (LDA) occurs at the C5 position of the thiazole (B1198619) ring, whereas the more aggressive t-butyllithium (t-BuLi) can result in a double lithiation. fluorochem.co.ukthieme-connect.com In dihaloaryl systems, lithiation can be directed by the specific halogen and the reagent used. For instance, in a 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane system, butyllithium (B86547) deprotonates the dichlorophenyl ring, while a complex of butyllithium with N,N,N',N”,N”-pentamethyldiethylenetriamine (PMDTA) directs deprotonation to the fluorophenyl ring. These examples suggest that carefully chosen conditions could potentially achieve selective metalation on the 2-bromo-4-chlorophenyl ring, likely directed by one of the halogen atoms.

Reductive Manipulations: The halogen atoms on the aromatic ring can be removed via reductive dehalogenation. The general ease of reduction follows the order I > Br > Cl > F, mirroring the bond dissociation energies. wikipedia.org This reactivity difference allows for the selective removal of the bromine atom while retaining the chlorine. Catalytic hydrogenation using palladium on carbon (Pd/C) under neutral conditions is a standard method for selectively reducing aryl bromides in the presence of aryl chlorides. organic-chemistry.org More vigorous conditions are typically required to cleave the stronger C-Cl bond. organic-chemistry.org

Alternative modern methods include visible-light photocatalysis, which can generate aryl radicals from aryl halides via electron transfer; these radicals then abstract a hydrogen atom from the solvent or an additive to yield the dehalogenated product. nih.govresearchgate.net

Another significant reductive transformation is the Birch reduction, which reduces the aromatic ring itself. byjus.comlibretexts.org This reaction, using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, converts arenes into 1,4-cyclohexadienes. byjus.comlibretexts.org The regiochemistry of the reduction is directed by the substituents. For an aromatic ring with electron-withdrawing groups like chlorine and bromine, the reduction would yield a specific cyclohexadiene isomer. fluorochem.co.uk

Oxidative Manipulations: The halogenated aromatic ring is generally resistant to oxidation under common conditions, such as with potassium permanganate, which typically oxidizes alkyl side chains instead. nih.gov The absence of such a side chain and the deactivating nature of the halogens render the aryl moiety of this compound stable to many standard oxidants.

Oxidation of the ring typically requires more specialized and energetic conditions. For example, the major atmospheric removal process for halogenated aromatics is oxidation by hydroxyl radicals. rsc.org This process proceeds via the addition of the hydroxyl radical to the aromatic ring, forming a prereaction complex that leads to further degradation products. rsc.org However, such reactions are not typical laboratory transformations for synthetic purposes and often lead to a mixture of products or complete mineralization. Direct electrophilic substitution, such as further halogenation, is possible but represents an addition to the ring rather than a manipulation of the existing structure in the context of cleavage or functional group interconversion. bldpharm.com

Interplay of Dioxolane Ring and Aryl Halide Reactivity

The 1,3-dioxolane ring, a cyclic acetal, primarily serves as a protecting group for the carbonyl functionality of the parent benzaldehyde (B42025). Its presence and electronic nature significantly influence the reactivity of the adjacent aryl bromide and aryl chloride. This influence is most pronounced in reactions such as metal-halogen exchange and transition-metal-catalyzed cross-coupling, which are fundamental transformations for aryl halides.

Directing Effects in Lithiation Reactions:

The dioxolane group can act as a directed metalation group (DMG), facilitating the deprotonation of an ortho-position on the aromatic ring through coordination with an organolithium reagent. However, in the case of this compound, the presence of the bromo and chloro substituents introduces competitive pathways.

Research on analogous structures provides insight into the likely reactivity. For instance, studies on 2-(chloroaryl)-2-methyl-1,3-dioxolanes have shown that the dioxolane (in this case, a ketal) can direct lithiation to the position ortho to the ketal group. researchgate.net In a related study on 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, the regioselectivity of lithiation was found to be highly dependent on the reaction conditions and the electronic effects of the halogen substituents. arkat-usa.org Deprotonation occurred at the 4-position, flanked by two chloro substituents, demonstrating the strong acidifying effect of the halogens. arkat-usa.org

In the context of this compound, a metal-halogen exchange is the more probable outcome when treated with strong bases like butyllithium, especially at low temperatures. The carbon-bromine bond is significantly more susceptible to this exchange than the carbon-chlorine bond due to the lower electronegativity and weaker bond strength of the C-Br bond. This would selectively generate an organolithium species at the 2-position, which can then be reacted with various electrophiles. A study on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole demonstrated that while direct deprotonation can occur, metal-halogen exchange at the bromine-substituted position is also a key pathway. growingscience.comresearchgate.net

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of modern organic synthesis, allowing for sequential functionalization of dihalogenated aromatic compounds. This selectivity is primarily dictated by the relative rates of oxidative addition of the aryl halide to a low-valent palladium catalyst. The generally accepted order of reactivity is I > Br > OTf >> Cl. harvard.edu

This principle is directly applicable to this compound. In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, the C-Br bond is expected to react selectively, leaving the C-Cl bond intact. wikipedia.orgwikipedia.org This allows for the introduction of a new substituent at the 2-position of the phenyl ring.

A study on the Suzuki cross-coupling reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenylboronic acids demonstrated this regioselectivity, where the aryl bromide underwent coupling while the aryl chloride remained unreacted. nih.gov This provides strong evidence for the expected chemoselectivity in similar reactions with this compound. The dioxolane ring is generally stable under the conditions of these cross-coupling reactions, which typically employ a mild base and are conducted in solvents like toluene (B28343) or dioxane. nih.gov

The following table summarizes the expected reactivity in key palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents | Expected Reactive Site | Rationale |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester, Pd catalyst, Base | C-Br bond | Faster rate of oxidative addition of C-Br vs. C-Cl to Pd(0) harvard.edunih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-Br bond | Established selectivity for heavier halogens in C-N bond formation wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org |

Formation of Organometallic Reagents:

The preparation of Grignard reagents from aryl halides also shows a marked difference in reactivity between bromides and chlorides. It is well-established that aryl bromides react more readily with magnesium metal to form Grignard reagents than aryl chlorides. sciencemadness.org Therefore, treatment of this compound with magnesium would be expected to selectively form the Grignard reagent at the 2-position. The resulting organometallic intermediate could then be used in a variety of subsequent reactions. The dioxolane ring is typically stable to the conditions of Grignard reagent formation.

The following table outlines the expected outcomes for the formation of common organometallic reagents:

| Organometallic Reagent | Reagent | Expected Reactive Site | Rationale |

| Organolithium | n-Butyllithium or t-Butyllithium | C-Br bond (via metal-halogen exchange) | C-Br bond is weaker and more polarizable than C-Cl bond researchgate.netgrowingscience.com |

| Grignard Reagent | Magnesium (Mg) | C-Br bond | Higher reactivity of aryl bromides compared to aryl chlorides with Mg sciencemadness.org |

Applications in Complex Molecule Synthesis and Chemical Biology Research

2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane as a Precursor to Advanced Intermediates

The unique structural features of this compound allow for its elaboration into more complex molecules, serving as a cornerstone for the assembly of advanced synthetic intermediates.

The term 'polyfunctionalized scaffolds' refers to core molecular frameworks that possess multiple points for chemical modification. The generation of such scaffolds is a central theme in medicinal chemistry and materials science, as it allows for the rapid generation of a library of diverse molecules for screening. The this compound moiety is well-suited for this purpose. The bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the dioxolane group serves as a protected aldehyde. Under acidic conditions, this group can be hydrolyzed to reveal the formyl group, which can then undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations. This dual reactivity allows for a modular approach to the synthesis of complex, three-dimensional structures. For instance, the bromine can be used as a handle for a cross-coupling reaction to build a biaryl scaffold, and the subsequent deprotection and reaction of the aldehyde can introduce another layer of complexity.

In the context of multistep organic synthesis, a starting material's value is determined by its ability to introduce key functionalities in a controlled and efficient manner. This compound offers several strategic advantages. The dioxolane protects the aldehyde group from a wide range of reaction conditions that are often required to modify other parts of the molecule, such as those targeting the bromo- and chloro-substituents on the aromatic ring.

A closely related compound, 2-(2-bromoethyl)-1,3-dioxolane, has been utilized as a starting reagent in the synthesis of various complex natural products and bioactive molecules. sigmaaldrich.com For example, it has been employed in the synthesis of fatty acids, the marine mollusk metabolite pulo'upone, and castanospermine (B190763) analogues. sigmaaldrich.com These syntheses take advantage of the dioxolane as a protected aldehyde while the bromoethyl group is used in alkylation or coupling reactions. By analogy, this compound can serve a similar role, where the bromophenyl group is the site of initial transformations, with the aldehyde being unmasked at a later, strategic point in the synthetic sequence.

The differential reactivity of the bromine and chlorine atoms can also be exploited. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 2-position of the phenyl ring.

Synthetic Routes to Bioactive Compounds Incorporating the this compound Core

The 2-(bromo-chlorophenyl)-1,3-dioxolane framework is a key structural motif found in several classes of bioactive compounds, highlighting its importance in the development of new therapeutic agents and agrochemicals.

A significant application of a derivative of the title compound is in the synthesis of the microsomal triglyceride transfer protein (MTP) inhibitor, Mitratapide (B1677210). google.comgoogle.com This therapeutic agent is used in veterinary medicine to treat obesity in dogs. The synthesis of Mitratapide relies on a key intermediate, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester). google.comgoogle.com This intermediate contains the core 2-(4-chlorophenyl)-1,3-dioxolane (B1582554) structure.

While not the exact target compound, the synthesis of this key Mitratapide intermediate underscores the pharmaceutical relevance of the 2-(halophenyl)-1,3-dioxolane scaffold. google.com The synthesis involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with a chiral dioxolane derivative. google.com This establishes the stereochemistry of the final drug molecule. The bromo and chloro substituents on the phenyl ring of analogues of the title compound are crucial for the biological activity of the resulting pharmaceutical. The principles of this synthesis can be extended to produce a variety of Mitratapide analogues by starting with differently substituted phenyl-dioxolane precursors, including those derived from this compound, to explore structure-activity relationships.

Table 1: Key Intermediates and their Pharmaceutical Applications

| Intermediate Name | Target Drug/Analogue | Therapeutic Area |

|---|

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of agrochemicals and material science. A structurally similar compound, 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane, serves as an intermediate in the synthesis of the broad-spectrum fungicide, difenoconazole. hb-p.com This highlights the importance of the halogenated phenyl dioxolane scaffold in developing new crop protection agents.

In the field of materials science, the incorporation of halogen atoms into organic molecules can impart useful properties such as flame retardancy and modified electronic characteristics. The presence of both bromine and chlorine in this compound makes it an interesting candidate for the synthesis of novel polymers and liquid crystals. The dioxolane moiety can also be a site for polymerization or modification to tune the material's properties.

Contributions to Reagent Development and Methodology

While this compound is primarily used as a building block, the study of its reactivity contributes to the broader development of synthetic methodologies. The presence of multiple reactive sites—the C-Br bond, the C-Cl bond, and the protected aldehyde—allows for the exploration of selective and orthogonal chemical transformations.

Research into the selective activation of the C-Br bond over the C-Cl bond in cross-coupling reactions, for example, helps to refine our understanding of catalyst-substrate interactions and develop more selective catalytic systems. Furthermore, the development of one-pot procedures that involve sequential modification of the different functional groups within this molecule can lead to more efficient and atom-economical synthetic routes.

The use of the dioxolane as a protecting group that can be removed under specific conditions is a classic example of a strategic element in organic synthesis. Methodologies that allow for the mild and selective deprotection of the dioxolane in the presence of other sensitive functional groups are continually being developed and refined. While no new reagents have been directly developed from this compound, its use in complex syntheses drives the innovation of more sophisticated and selective synthetic methods.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-bromoethyl)-1,3-dioxolane |

| (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester) |

| 2-bromo-1-(4-chlorophenyl)ethanone |

| 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane |

| Mitratapide |

Spectroscopic and Computational Elucidation of 2 2 Bromo 4 Chlorophenyl 1,3 Dioxolane

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. For 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy provides a complete picture of its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of chemical structure determination in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the dioxolane ring. The aromatic region would feature three protons exhibiting a complex splitting pattern due to their positions on the tri-substituted benzene (B151609) ring. The proton on the carbon between the bromo and chloro substituents would likely appear as a doublet, while the other two would show doublet of doublets or more complex patterns. The dioxolane ring protons would typically present as two multiplets corresponding to the two CH₂ groups, and a singlet for the methine proton (CH) bonded to both the aromatic ring and the two oxygen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. For this molecule, nine distinct signals are anticipated. The aromatic region will display six signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The carbons directly bonded to the halogens (C-Br and C-Cl) would be significantly shifted. The dioxolane ring would contribute three signals: two for the equivalent CH₂ carbons and one for the acetal (B89532) carbon (O-CH-O), which typically appears around 100-110 ppm.

Predicted NMR Data

The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predictions are based on established substituent effects on aromatic systems and data from similar dioxolane-containing compounds. ucl.ac.uk

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

| Dioxolane CH | ~5.8 - 6.0 | s |

| Dioxolane CH₂ | ~3.9 - 4.2 | m |

| Aromatic CH | ~7.2 - 7.8 | m |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

| Dioxolane O-C H-O | ~101 - 104 |

| Dioxolane C H₂ | ~65 - 67 |

| Aromatic C -H | ~127 - 134 |

| Aromatic C -Cl | ~133 - 136 |

| Aromatic C -Br | ~120 - 123 |

| Aromatic C -C(dioxolane) | ~138 - 141 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₉H₈BrClO₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

The primary fragmentation pathways in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the dioxolane ring or cleavage of the C-C bond connecting the two ring systems. Key predicted fragments are shown in the table below.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z Value (relative to ³⁵Cl, ⁷⁹Br) | Proposed Fragment |

| 262/264/266 | [M]⁺, Molecular ion peak cluster |

| 187/189 | [M - C₂H₄O₂]⁺, Loss of ethylene (B1197577) glycol |

| 159/161 | [C₇H₄BrCl]⁺, 2-Bromo-4-chlorophenyl cation |

| 73 | [C₃H₅O₂]⁺, Dioxolanyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be dominated by absorptions from the aromatic ring and the C-O bonds of the dioxolane ether linkages. libretexts.org

Interactive Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2880 | C-H Stretch | Aliphatic (Dioxolane) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1050 | C-O Stretch | Acetal/Ether |

| 850-750 | C-H Bend (out-of-plane) | Substituted Aromatic |

| ~700 | C-Cl Stretch | Aryl Chloride |

| ~650 | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically show characteristic absorptions in the UV region. science-softcon.de For this compound, absorptions are expected around 250-280 nm, corresponding to the π → π* transitions of the substituted benzene ring. The presence of the halogen substituents can cause a slight red-shift (bathochromic shift) compared to unsubstituted benzene.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and absolute stereochemistry. A successful crystallographic analysis of this compound would confirm the connectivity established by NMR and MS.

Crucially, it would reveal the precise conformation of the dioxolane ring (typically an envelope or twist conformation) and its spatial orientation relative to the planar aromatic ring. A search of the Cambridge Structural Database (CSD) would be required to determine if a crystal structure for this specific compound has been deposited. cam.ac.uk In the absence of such data, the exact solid-state conformation remains undetermined.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, offer profound insights into the molecular properties that govern reactivity and behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. dntb.gov.ua By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), various properties of this compound can be predicted. researchgate.netmdpi.comresearchgate.net

These calculations can yield an optimized molecular geometry, which can be compared to experimental X-ray data if available. Furthermore, DFT allows for the calculation of key electronic properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the dioxolane ring would be expected to be regions of high negative potential, while the protons and the region around the C-Br bond might show positive potential.

Simulated Spectra: DFT methods can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts. These theoretical spectra can be compared with experimental data to aid in spectral assignment and confirm the structure. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Detailed computational studies on the reaction mechanisms and transition states for the synthesis of this compound are not extensively available in the current body of scientific literature. However, general principles of 1,3-dioxolane (B20135) formation can be applied to understand its synthesis, which typically involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. In the case of this compound, the precursor would be 2-bromo-4-chlorobenzaldehyde (B1282380) and ethylene glycol.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. For related dioxolane systems, DFT calculations have been used to model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to an oxocarbenium ion. The final step involves the intramolecular attack by the remaining hydroxyl group to close the ring and form the 1,3-dioxolane. The transition state for each of these steps can be located and its energy calculated to determine the reaction's kinetic profile.

While specific data for this compound is scarce, studies on similar halogenated phenyl compounds provide insights into how the bromo and chloro substituents might influence the reaction. mdpi.comresearchgate.net These electron-withdrawing groups can affect the electrophilicity of the carbonyl carbon in the starting aldehyde, potentially influencing the activation energies of the reaction steps.

Conformational Analysis and Stereochemical Prediction

The conformational landscape and stereochemistry of this compound are dictated by the rotational freedom around the single bond connecting the phenyl ring to the dioxolane ring, as well as the puckering of the dioxolane ring itself. The 1,3-dioxolane ring typically adopts an envelope or a twist conformation to relieve torsional strain.

A study on the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes has shown that the nature of the aryl substituent can influence the preferred conformation and the chiroptical properties of the molecule. nih.gov Although this study does not include the exact 2-(2-bromo-4-chlorophenyl) substituent, it highlights the importance of the substitution pattern on the phenyl ring in determining the stereochemical outcome.

For (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, a related compound, crystallographic data revealed that the dioxolane ring adopts an envelope conformation. researchgate.net This experimental finding provides a valuable reference point for computational predictions of the dioxolane ring pucker in similar structures.

The following table summarizes key aspects of computational analysis relevant to the study of substituted dioxolanes.

| Computational Aspect | Relevance to this compound | Related Studies |

| Reaction Mechanism Modeling | Understanding the formation from 2-bromo-4-chlorobenzaldehyde and ethylene glycol. Predicting transition state energies and reaction kinetics. | General studies on 1,3-dioxolane synthesis. organic-chemistry.org DFT studies on reactions of halogenated aromatic aldehydes. |

| Conformational Analysis | Determining the preferred orientation of the 2-bromo-4-chlorophenyl group relative to the dioxolane ring. Identifying the most stable puckering conformation of the dioxolane ring. | Studies on 2-aryl-1,3-dioxolanes. nih.gov Crystallographic data of related compounds. researchgate.net |

| Stereochemical Prediction | Predicting the relative stability of potential stereoisomers if chiral centers are present. Understanding the influence of substituents on stereoselectivity in synthesis. | Studies on stereoselective formation of substituted 1,3-dioxolanes. mdpi.comresearchgate.net |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Pathways for Aryl Dioxolanes

The synthesis of aryl dioxolanes, including the title compound, traditionally involves the acetalization of an aldehyde with ethylene (B1197577) glycol, often using homogeneous acid catalysts like p-toluenesulfonic acid in solvents such as benzene (B151609) or toluene (B28343). acs.org This process, while effective, presents environmental and safety concerns. Emerging research focuses on creating more sustainable methods.

A significant trend is the replacement of corrosive and difficult-to-remove homogeneous catalysts with reusable, solid heterogeneous catalysts. rsc.org Materials such as montmorillonite (B579905) K10 clay, zeolites, silica (B1680970) gel, and alumina (B75360) have demonstrated high efficacy in catalyzing dioxolane formation. acs.orgrsc.orgnih.govresearchgate.net These solid acids are easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. researchgate.net

Furthermore, advancements in reaction conditions aim to minimize or eliminate the use of hazardous organic solvents. novartis.com Solvent-free approaches, sometimes assisted by microwave irradiation, have been shown to accelerate the reaction, leading to high yields in shorter times and representing a cleaner synthetic route. acs.org Another green approach involves using starting materials derived from renewable biomass, such as glycerol (B35011) or other bio-derived diols, for the acetalization step. rsc.orgmdpi.com Research has also explored catalyst-free acetalization under specific temperature and pressure conditions, further simplifying the process and reducing the chemical footprint. acs.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Homogeneous | p-Toluenesulfonic acid, H₂SO₄ mdpi.com | Well-established, effective | Corrosive, difficult to remove, generates waste |

| Heterogeneous Solid Acids | Montmorillonite K10, Zeolites, Silica Gel acs.orgrsc.orgnih.gov | Reusable, non-corrosive, easy separation | May require higher temperatures or longer reaction times |

| Bio-based Catalysts | (Not widely established) | Renewable, potentially biodegradable | Field is still in development |

| Catalyst-Free Systems | High temperature/pressure acs.org | No catalyst cost or removal needed | Requires specific equipment, high energy input |

This table provides a comparative overview of different catalytic systems for the synthesis of aryl dioxolanes.

Exploration of Novel Catalytic Transformations for Halogenated Aryl-Dioxolanes

The true synthetic value of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane lies in the chemical reactivity of its two halogen atoms. The bromo and chloro substituents on the phenyl ring serve as versatile "handles" for constructing more complex molecules through catalytic cross-coupling reactions. wikipedia.org This area is a major focus for future research.

Palladium-catalyzed reactions are central to this exploration. youtube.comyoutube.com Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms. wikipedia.orgyoutube.com A key area of investigation is the development of catalysts that can selectively activate one halogen over the other. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition steps, it is possible to perform sequential couplings: a first reaction at the bromine site, followed by a second, different coupling at the chlorine site. wikipedia.org This stepwise functionalization enables the synthesis of highly complex, non-symmetrical aryl derivatives from a single starting material.

Emerging research also targets the development of novel catalytic systems, including those based on less expensive and more abundant metals like nickel or copper, to perform these transformations. researchgate.net Additionally, the field of C-H activation, where a catalyst directly functionalizes a carbon-hydrogen bond on the aromatic ring, presents another frontier for adding molecular complexity, bypassing the need for pre-installed halogen handles in some cases. rsc.org

| Cross-Coupling Reaction | Nucleophile Partner | Bond Formed | Key Features |

| Suzuki | Organoboron compound youtube.com | C-C | Tolerant of many functional groups, uses stable reagents. |

| Negishi | Organozinc compound youtube.com | C-C | Highly reactive nucleophiles, often high yields. |

| Stille | Organotin compound youtube.com | C-C | Tolerant of functional groups, but tin byproducts are toxic. |

| Heck | Alkene youtube.com | C-C | Forms a new bond to an sp² carbon of an alkene. |

| Sonogashira | Terminal alkyne youtube.com | C-C (alkyne) | Direct method for synthesizing aryl alkynes. |

| Buchwald-Hartwig | Amine youtube.com | C-N | Key method for forming aryl amines. |

This interactive table outlines major cross-coupling reactions applicable to the functionalization of halogenated aryl-dioxolanes.

Integration into Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing and discovery. youtube.com The synthesis and subsequent transformation of this compound are well-suited for this paradigm shift.

Flow chemistry offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. youtube.comyoutube.com For the synthesis of the dioxolane itself, a flow reactor can enable rapid and efficient acetalization. rsc.org More importantly, for its subsequent use, hazardous or unstable reagents required for cross-coupling reactions can be generated on-demand and immediately consumed in a continuous stream, a process that is often too dangerous to scale up in a batch reactor. youtube.com

Furthermore, integrating flow reactors with automated systems allows for the rapid synthesis of chemical libraries. youtube.com By systematically varying the coupling partners fed into the flow system, a large number of distinct derivatives of the parent dioxolane can be produced quickly. This high-throughput synthesis is invaluable in drug discovery and materials science for screening large collections of related compounds to identify those with desired properties. This approach, known as telescoped synthesis, where multiple reaction steps are connected in a continuous sequence without intermediate purification, dramatically increases efficiency and reduces waste. youtube.com

Design of Next-Generation Chemical Building Blocks with Enhanced Reactivity and Selectivity

The ultimate future direction for a compound like this compound is its use as a foundational building block for creating next-generation molecules with tailored functions. lifechemicals.com Its structure is a prime example of a scaffold designed for maximum synthetic utility.

The dioxolane group serves as a robust protecting group for the benzaldehyde (B42025) functionality. nih.gov This allows chemists to perform a wide range of reactions on the halogenated aromatic ring without affecting the aldehyde. Once the desired modifications are made via cross-coupling or other transformations, the dioxolane can be easily removed (deprotected) to reveal the aldehyde, which can then participate in further reactions (e.g., reductive amination, Wittig reactions). This strategic protection/deprotection sequence is fundamental to multi-step organic synthesis.

The presence of two different halogens (bromine and chlorine) on the same ring provides a platform for programmed, sequential reactions, a concept known as orthogonal functionalization. klinger-lab.de This allows for the precise and controlled construction of complex substitution patterns on the aromatic ring, which is critical for exploring the structure-activity relationships of new drug candidates or the properties of new materials. nih.gov Researchers are actively designing such building blocks to access novel chemical space—three-dimensional structures that are underrepresented in existing compound libraries but may hold the key to interacting with new biological targets. nih.govchimia.ch By serving as a precursor to sp³-rich, conformationally restricted scaffolds, this building block can help generate molecules with improved pharmacological properties. chimia.ch

Q & A

Q. How is this compound utilized in natural product synthesis?

- Methodological Answer : It acts as a protecting group for aldehydes or ketones in multistep syntheses. For instance, the dioxolane moiety in taxane intermediates (e.g., baccatin III derivatives) shields carbonyl groups during hydroxylation or glycosylation steps, later removed under mild acidic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.